REACTION_CXSMILES
|
C([N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[O:23]C2C=CC=C3C=2N(C(C2C=CC=CC=2)C2C=CC=CC=2)C(C)=C3)[CH:16]=[C:15]1[CH3:47])(C1C=CC=CC=1)C1C=CC=CC=1>CO.C1(C)C=CC=CC=1.[OH-].[Pd+2].[OH-]>[CH3:47][C:15]1[NH:14][C:22]2[C:17]([CH:16]=1)=[CH:18][CH:19]=[CH:20][C:21]=2[OH:23] |f:3.4.5|
|
Name
|
Benzhydryl-2-methyl-1H-indol-7-yl-ether
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=CC2=CC=CC(=C12)OC=1C=CC=C2C=C(N(C12)C(C1=CC=CC=C1)C1=CC=CC=C1)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=C(C=CC=C2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |